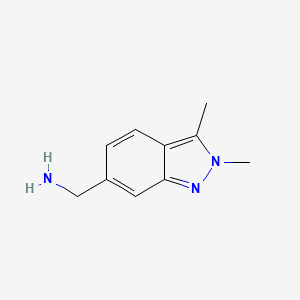
(2,3-Dimethyl-2H-indazol-6-yl)methanamine
Overview
Description
(2,3-Dimethyl-2H-indazol-6-yl)methanamine is a chemical compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is known for its potential use as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of (2,3-Dimethyl-2H-indazol-6-yl)methanamine, also known as 6-AMINOMETHYL-2,3-DIMETHYL-2H-INDAZOLE, is the vascular endothelial growth factor receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread .
Mode of Action
This compound acts as a potent pan-VEGFR inhibitor . It binds to the VEGFR, preventing the binding of the vascular endothelial growth factor (VEGF) to its receptor. This inhibits the activation of the receptor and downstream signaling pathways, thereby suppressing angiogenesis .
Biochemical Pathways
The inhibition of VEGFR by this compound affects several downstream pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and migration . By blocking these pathways, the compound can inhibit tumor growth and metastasis .
Result of Action
The result of the action of this compound is the inhibition of angiogenesis, leading to a reduction in tumor growth and metastasis . By blocking the formation of new blood vessels, the compound can starve the tumor of the nutrients and oxygen it needs to grow .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2,3-Dimethyl-2H-indazol-6-yl)methanamine are largely defined by its interactions with various biomolecules. As a potent pan-VEGFR inhibitor, it interacts with the VEGF receptors, which play a crucial role in angiogenesis . The nature of these interactions is primarily inhibitory, preventing the activation of the VEGF pathway and thereby suppressing the formation of new blood vessels .
Cellular Effects
In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the VEGF pathway, it can affect cell proliferation, migration, and survival . This can lead to a decrease in angiogenesis, which is particularly relevant in the context of cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a VEGFR inhibitor, it binds to the VEGF receptors, preventing their activation and subsequent signal transduction . This leads to a decrease in the expression of genes involved in angiogenesis .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of angiogenesis .
Metabolic Pathways
Given its role as a VEGFR inhibitor, it is likely to interact with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
Given its role as a VEGFR inhibitor, it is likely to be distributed to areas of active angiogenesis .
Subcellular Localization
Given its role as a VEGFR inhibitor, it is likely to be localized to the cell membrane where the VEGF receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethyl-2H-indazol-6-yl)methanamine typically involves multiple steps. One common method starts with the nitration of 2,3-dimethylindazole to form 2,3-dimethyl-6-nitroindazole. This intermediate is then reduced to 2,3-dimethyl-6-aminoindazole.
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. The process involves the use of reagents such as sodium borohydride for reduction and methylamine for the final substitution step .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Methylamine or other alkylamines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
(2,3-Dimethyl-2H-indazol-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dimethyl-6-nitroindazole
- 2,3-Dimethyl-6-aminoindazole
- N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
Comparison: (2,3-Dimethyl-2H-indazol-6-yl)methanamine is unique due to its specific substitution pattern and the presence of a methanamine group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2,3-dimethylindazol-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWKWJOUVUVEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283627 | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-52-4 | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


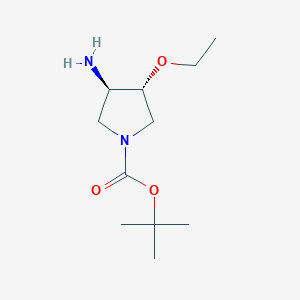


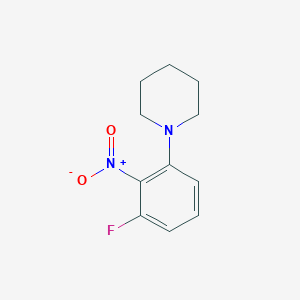
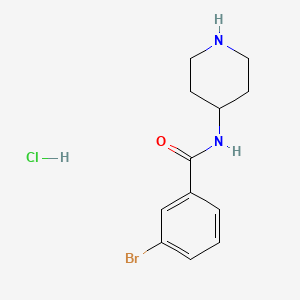
![4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B3092702.png)
![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)

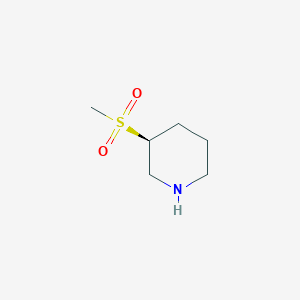
![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
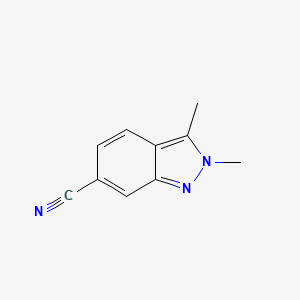
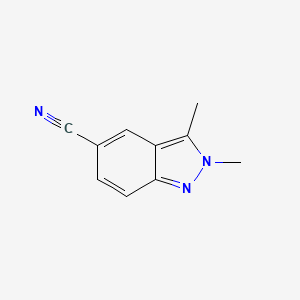
![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)

